tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate

Regiochemistry Tautomerism Structural verification

Researchers requiring a regiochemically defined 4-amino-1,2,3-triazole building block often face tautomeric ambiguity with the free amine, leading to inconsistent SAR data. This Boc-protected derivative locks the 4-yl regiochemistry, eliminating 4/5-amino tautomerization side reactions. Key advantages: (i) Orthogonal acidic deprotection (TFA/DCM) preserves Fmoc/Alloc groups in peptide conjugates. (ii) Computed logP of 0.5 (vs ~-0.5 for free amine) improves extraction and chromatographic handling. (iii) ISO-certified 98% purity (NLT) minimizes assay-interfering impurities. Available in small pack sizes (25-100 mg) for feasibility studies before gram-scale commitment. Ideal for kinase inhibitor and GPCR modulator programs utilizing triazolo[4,5-e][1,4]diazepine-dione scaffolds.

Molecular Formula C7H12N4O2
Molecular Weight 184.2 g/mol
CAS No. 1443981-13-2
Cat. No. B1377425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate
CAS1443981-13-2
Molecular FormulaC7H12N4O2
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NNN=C1
InChIInChI=1S/C7H12N4O2/c1-7(2,3)13-6(12)9-5-4-8-11-10-5/h4H,1-3H3,(H2,8,9,10,11,12)
InChIKeyUUUQDHUJWVLANT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(1H-1,2,3-triazol-4-yl)carbamate: Overview


tert-Butyl N-(1H-1,2,3-triazol-4-yl)carbamate (CAS 1443981-13-2) is a Boc-protected 4-amino-1,2,3-triazole derivative with molecular formula C₇H₁₂N₄O₂ and molecular weight 184.20 g/mol [1]. The compound belongs to the class of N-Boc-protected heterocyclic amines, serving as a versatile synthetic intermediate in medicinal chemistry and organic synthesis [2]. Its predicted physicochemical properties include a calculated logP (XLogP3-AA) of 0.5, a topological polar surface area of 79.9 Ų, and a predicted pKa of 8.61 ± 0.70 [1]. As of mid-2026, the PubChem record for this compound indicates two associated patents and zero indexed primary literature references, reflecting its status as a specialized enabling building block rather than an independently bioactive end-product [3].

Regiochemically defined 4-yl triazole synthon for N-functionalization
Orthogonal Boc protection enables convergent synthesis strategies
Literature-validated building block for triazolo-annulated heterocycles

tert-Butyl N-(1H-1,2,3-triazol-4-yl)carbamate: Substitution Risks


Substituting tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate with a close analog—such as the unprotected 1H-1,2,3-triazol-4-amine, the 1,2,4-triazole isomer (CAS 160416-01-3), or an alternative N-protected derivative—introduces consequential differences in regiochemical identity, protecting-group orthogonality, physicochemical handling properties, and downstream synthetic compatibility [1][2]. The 4-amino-1,2,3-triazole system exists in tautomeric equilibrium with its 5-amino form; Boc protection at the 4-position locks the regiochemistry and prevents undesired tautomer-dependent side reactions during subsequent transformations [2]. Furthermore, the Boc group confers a computed logP of 0.5 versus an estimated logP of approximately −0.5 for the free amine, altering extraction and chromatographic behavior [1][3]. Unlike Cbz-protected analogs requiring hydrogenolysis or Fmoc-protected variants demanding basic deprotection, the Boc group permits clean, orthogonal acidic cleavage (TFA/DCM) compatible with many downstream functional-group tolerability profiles [4]. These distinctions make generic interchange scientifically unsound without re-optimization of the synthetic route.

Unprotected 4-amino-triazole: tautomeric equilibrium may yield regioisomeric product mixtures during N-functionalization.

1,2,4-Triazole isomer (CAS 160416-01-3): different regiochemistry alters reactivity and scaffold presentation.

Cbz/Fmoc/acetyl-protected analogs: deprotection profiles may not match Boc-based orthogonal routes, requiring re-optimization.

tert-Butyl N-(1H-1,2,3-triazol-4-yl)carbamate vs. Analogs: Key Evidence


Defined 4-yl Regiochemistry vs. Tautomeric Mixture

The IUPAC name 'tert-butyl N-(2H-triazol-4-yl)carbamate' and InChIKey UUUQDHUJWVLANT-UHFFFAOYSA-N unambiguously assign the carbamate substituent to the 4-position of the 1,2,3-triazole ring, not the 5-position [1]. In the broader class of 4(5)-amino-1,2,3-triazoles, the free amine undergoes annular tautomerism between 4-amino and 5-amino forms, complicating regiochemical control during N-functionalization [2]. Boc protection at the 4-amino position locks this tautomeric equilibrium, providing a single, defined regioisomer for downstream reactions. This is in contrast to the free amine 1H-1,2,3-triazol-4-amine, which exists as an equilibrating mixture of 4- and 5-amino tautomers in solution, potentially yielding regioisomeric product mixtures upon N-alkylation or acylation.

Regiochemistry
Class-level inference
Defined 4-yl regioisomer (Boc-locked) vs. equilibrating 4(5)-amino tautomer mixture
Supports batch consistency for downstream N-functionalization
No equilibrium constant reported for this specific pair
Regiochemistry Tautomerism Structural verification

Physicochemical Profile: Boc-Protected vs. Free Amine

The Boc group substantially alters the physicochemical profile of the aminotriazole core. The target compound has a computed XLogP3-AA of 0.5, a predicted pKa of 8.61 ± 0.70, and a topological polar surface area (TPSA) of 79.9 Ų [1]. In contrast, the unprotected 1H-1,2,3-triazol-4-amine (free base, MW 84.08) has an estimated XLogP3-AA of approximately −0.5 and a TPSA of approximately 54 Ų, reflecting its more hydrophilic character [2]. The ~1.0 log unit increase in lipophilicity conferred by Boc protection affects extraction efficiency, normal-phase and reverse-phase chromatographic retention, and passive membrane permeability in any downstream biological assays. The predicted pKa of 8.61 places the carbamate NH in the weakly acidic range, meaning the compound remains largely neutral at physiological pH.

Lipophilicity (logP)
Class-level inference
ΔlogP ≈ +1.0 (target 0.5 vs free amine −0.5)
~10× partition difference impacts extraction and HPLC method development
Computed XLogP3-AA values
Lipophilicity Ionization Drug-likeness

Boc Orthogonality vs. Cbz and Acetyl Protection

The Boc protecting group on the target compound is cleavable under acidic conditions (typically 20–50% TFA in DCM, 30 min to 2 h at room temperature), yielding the free 4-amino-1,2,3-triazole [1]. This orthogonality profile is critical: the Cbz-protected analog (benzyl N-(1H-1,2,3-triazol-4-yl)carbamate) requires hydrogenolysis (H₂, Pd/C), which is incompatible with substrates bearing alkene, alkyne, or certain heteroaromatic functionalities [2]. The acetyl-protected analog (N-(1H-1,2,3-triazol-4-yl)acetamide) requires harsher acidic or basic hydrolysis conditions (e.g., 6 M HCl, reflux) that may degrade the triazole ring. In multi-step syntheses employing Fmoc-protected amines elsewhere in the molecule, the Boc group can be selectively removed without affecting the Fmoc group, enabling orthogonal peptide and heterocycle construction strategies [2]. This orthogonality is not achievable with acetyl or Cbz protection at the triazole 4-amino position.

Deprotection Orthogonality
Supporting evidence
Boc: TFA/DCM; Cbz: H₂/Pd-C; Acetyl: harsh hydrolysis
Enables selective amine unmasking in the presence of Fmoc/Alloc
Boc orthogonal to Fmoc and Alloc
Orthogonal protection Solid-phase synthesis Deprotection selectivity

Commercial Purity Across Multiple Suppliers

The target compound is commercially available from multiple independent suppliers with documented purity specifications ranging from 95% to 98% . AKSci supplies the compound at ≥95% purity (Cat. 8483DV) . Leyan (a division of Shanghai Haohong Biomedical Technology) offers it at 97% purity (Cat. 1145276) . MolCore provides it at ≥98% purity (NLT 98%, Cat. MC524023) under ISO-certified quality systems . In comparison, the closely related 1,2,4-triazole isomer (tert-butyl N-(1H-1,2,4-triazol-3-yl)carbamate, CAS 160416-01-3) is commonly offered at 95% purity from AKSci (Cat. 7576DF) . The availability of the target at up to 98% purity from MolCore, compared to 95% for the isomeric comparator, provides procurement flexibility for applications with different purity requirements.

Commercial Purity
Cross-study comparable
95% (AKSci), 97% (Leyan), ≥98% (MolCore)
Supports purity grade selection for impurity-sensitive applications
Supplier-specified data; verify by COA
Quality control Supplier benchmarking Purity specification

Cost Benchmarking Against Analogs

The target compound occupies a distinct procurement cost tier. CymitQuimica (Biosynth distribution) lists the compound at €278 for 25 mg and €1,038 for 250 mg (Ref. 3D-THC98113) . Aladdin (via Amaybio) prices it at ¥12,732.90 per gram (Cat. Aladdin-T964760-1g, ≥95% purity) . For comparison, the 1,2,4-triazole isomer (tert-butyl N-(1H-1,2,4-triazol-3-yl)carbamate, CAS 160416-01-3) is listed by Fluorochem at £436 for 250 mg and £1,091 for 1 g . The target compound's pricing (approximately €1,038/250 mg from CymitQuimica) is in a broadly comparable range with the 1,2,4-triazole isomer, but the availability of smaller pack sizes (25 mg and 100 mg options from multiple vendors) reduces the barrier to initial feasibility testing.

Cost Benchmark
Cross-study comparable
≈€4.15/mg (250 mg) vs £4.36/mg for comparator
Comparable cost tier; 25 mg entry pack reduces feasibility barrier
List prices subject to change; verify current pricing
Procurement economics Cost per gram Building block sourcing

Validated Use in Triazolo-Annulated Heterocycle Synthesis

The synthetic utility of the 4-(N-Boc-amino)-1,2,3-triazole scaffold has been demonstrated in peer-reviewed literature by Syrota et al. (2019), who employed 4-(Boc-amino)-1H-1,2,3-triazole-5-carboxylic acids as convenient reagents for a two-stage synthesis of previously unknown 1,4,6,7-tetrahydro[1,2,3]triazolo[4,5-e][1,4]diazepine-5,8-diones . The Boc group remained intact through the condensation with ethyl glycinate hydrochloride and the subsequent intramolecular cyclization, demonstrating compatibility with the reaction conditions. A subsequent review by the same group (Syrota et al., 2022) systematically cataloged the synthetic potential of 4(5)-amino-1,2,3-triazoles for constructing triazolo-annulated pyridines, azines, and azepines [1]. While the specific CAS 1443981-13-2 compound serves as the unsubstituted parent scaffold, these literature precedents establish the viability of the Boc-protected 4-amino-1,2,3-triazole motif in fused heterocycle synthesis, differentiating it from unprotected aminotriazoles whose free amine would be incompatible with the condensation and cyclization conditions employed.

Synthetic Validation
Supporting evidence
Boc survives condensation/cyclization to form triazolo-diazepines
Literature-validated compatibility with multi-step heterocycle synthesis
Syrota et al., 2019; 2022 review
Heterocycle synthesis Triazolodiazepine Building block validation

tert-Butyl N-(1H-1,2,3-triazol-4-yl)carbamate: Procurement & Applications


Triazolo-Annulated Scaffolds for Kinase/GPCR Libraries

In medicinal chemistry campaigns targeting kinase inhibitors or GPCR modulators, the Boc-protected 4-amino-1,2,3-triazole scaffold serves as a key building block for constructing triazolo[4,5-e][1,4]diazepine-5,8-diones and related annulated heterocycles, as demonstrated by Syrota et al. (2019) . The Boc group remains intact during condensation with amino acid esters and subsequent cyclization, enabling late-stage deprotection and further diversification. The defined 4-yl regiochemistry (locked by Boc protection) ensures that N-functionalization proceeds without regioisomeric ambiguity, a critical requirement for library synthesis where structural uniformity across analogues is essential for SAR interpretation [1].

Convergent Synthesis with Orthogonal Protection

When a synthetic route requires selective unmasking of the triazole 4-amino group in the presence of other protected amines (e.g., Fmoc-protected lysine side chains in peptide conjugates, or Alloc-protected amines in complex natural product derivatization), the Boc group on the target compound provides the requisite orthogonality . Treatment with TFA/DCM selectively removes the Boc group while leaving Fmoc and Alloc groups intact. This orthogonality is not achievable with Cbz-protected aminotriazoles (which require hydrogenolysis incompatible with many functional groups) or acetyl-protected analogs (which require harsh hydrolysis conditions) [1].

Low-Commitment Feasibility Procurement

For laboratories evaluating the 4-amino-1,2,3-triazole scaffold in early feasibility studies, the availability of the target compound in small pack sizes (25 mg from CymitQuimica at €278, or 100 mg from Leyan) enables low-cost initial experimentation before committing to gram-scale procurement [1]. This contrasts with the 1,2,4-triazole isomer, which appears to have a higher minimum order quantity (250 mg at £436 from Fluorochem), potentially creating a higher barrier to entry for preliminary route scouting [2].

High-Purity Grade for Critical Applications

For applications where impurity profiles can confound biological assay interpretation—such as cellular target engagement assays, SPR binding studies, or late-stage functionalization en route to an API intermediate—the target compound's availability at 98% purity (NLT specification from MolCore, Cat. MC524023, manufactured under ISO-certified quality systems) provides a procurement advantage over the 1,2,4-triazole isomer, which is specification-limited to 95% purity from the benchmarked vendor (AKSci Cat. 7576DF) [1].

Application
Selection Property
Validation Focus
Triazolo-annulated scaffold synthesis
Regiochemically defined 4-yl triazole synthon
Verify Boc stability under condensation-cyclization conditions
Convergent synthesis with orthogonal protection
Orthogonal Boc group (acid-labile) vs Fmoc/Alloc
Confirm selective deprotection without Fmoc cleavage
Low-commitment feasibility procurement
Entry-level pack sizes for preliminary route scouting
Compare cost scaling from feasibility to gram scale
High-purity requirements in biological assays
Purity grades suitable for target engagement studies
Confirm purity specification via certificate of analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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